Product packaging for 1-(Difluoromethyl)-6-naphthol(Cat. No.:)

1-(Difluoromethyl)-6-naphthol

Cat. No.: B11904259
M. Wt: 194.18 g/mol
InChI Key: NMBFRNWPPZWVGC-UHFFFAOYSA-N
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Description

A Legacy of Innovation: The Historical Context of Fluorinated Naphthalene (B1677914) Derivatives

The introduction of fluorine into organic molecules, particularly aromatic systems like naphthalene, has a rich history rooted in the quest for enhanced biological activity and material stability. The journey began with early, often challenging, methods of fluorination. Initially, the synthesis of fluoroaromatics relied on reactions like the Schiemann reaction, which involves the thermal decomposition of diazonium tetrafluoroborates. Another foundational technique was the halogen exchange (Halex) process, where chlorine or bromine atoms on an aromatic ring are substituted with fluorine using a fluoride (B91410) salt, often at high temperatures.

Over the decades, the synthetic toolbox for creating fluorinated naphthalenes has expanded dramatically. The development of milder and more selective fluorinating agents, such as N-fluoropyridinium salts and N-fluorobis(phenylsulfonyl)imide (NFSI), has been pivotal. sci-hub.sersc.org These reagents have enabled chemists to introduce fluorine atoms with greater control and under less harsh conditions.

More recently, transition-metal-catalyzed reactions have revolutionized the synthesis of fluorinated aromatics. rsc.org Palladium-catalyzed cross-coupling reactions, for instance, have become a powerful tool for forming carbon-fluorine bonds and for introducing fluorinated side chains onto the naphthalene scaffold. researchgate.net These modern methods have not only made the synthesis of known fluorinated naphthalenes more efficient but have also opened the door to previously inaccessible derivatives, setting the stage for the exploration of compounds like 1-(Difluoromethyl)-6-naphthol.

The Power of Two Fluorines: Significance of the Difluoromethyl Group

The difluoromethyl (CF2H) group has garnered immense interest in chemical biology and material science due to its unique electronic properties and its ability to act as a bioisostere for other functional groups. nih.gov A bioisostere is a chemical substituent that can replace another group in a biologically active molecule without significantly altering its desired biological activity, but potentially improving its pharmacokinetic or pharmacodynamic profile.

In medicinal chemistry, the CF2H group is often considered a lipophilic bioisostere of a hydroxyl (OH), thiol (SH), or even an amine (NH2) group. chemsrc.comresearchgate.netamazonaws.com This is because the C-H bond in the difluoromethyl group is polarized by the two highly electronegative fluorine atoms, making it a competent hydrogen bond donor, a critical interaction for drug-receptor binding. nih.gov Unlike a hydroxyl group, however, the CF2H group is generally more resistant to metabolic oxidation, which can lead to improved drug stability and a longer duration of action in the body. chemsrc.com The incorporation of a difluoromethyl group can also enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes. chemsrc.com

In the realm of material science, the inclusion of difluoromethyl groups can significantly influence the properties of organic materials. The strong electron-withdrawing nature of the CF2H group can alter the electronic characteristics of the naphthalene ring system, potentially impacting its use in organic electronics. For instance, fluorination can enhance the thermal stability and influence the charge transport properties of materials used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Charting the Unknown: The Current Research Landscape of this compound

As of now, dedicated research focusing specifically on this compound is limited in publicly available scientific literature. Much of the current understanding is extrapolated from studies on related isomers, such as 2-(difluoromethyl)-5-naphthol, and other fluorinated naphthalene derivatives. cdnsciencepub.com The primary focus in the broader field is on the development of synthetic methodologies for the regioselective introduction of the difluoromethyl group onto aromatic rings.

General synthetic strategies that could potentially be applied to the synthesis of this compound include:

Direct Difluoromethylation: This involves the direct introduction of the CF2H group onto a pre-existing 6-naphthol derivative. This can be challenging due to the need for regiocontrol.

Multi-step Synthesis: A more likely approach would involve a multi-step sequence starting from a pre-functionalized naphthalene precursor. For example, starting with 6-bromo-2-naphthol, a cross-coupling reaction could be employed to introduce the difluoromethyl group. sigmaaldrich.com

The potential applications of this compound are largely theoretical at this stage but can be inferred from the properties of its constituent parts. In medicinal chemistry, it could be explored as a building block for novel therapeutic agents, leveraging the bioisosteric properties of the difluoromethyl group. cdnsciencepub.com In material science, its properties could be of interest for creating new polymers or functional materials with enhanced thermal stability or specific electronic characteristics.

Navigating the Frontiers: Academic Research Challenges and Opportunities

The limited specific research on this compound highlights several challenges and corresponding opportunities for the academic community.

Challenges:

Regioselective Synthesis: A primary hurdle is the development of a reliable and high-yielding synthesis that selectively produces the this compound isomer. The naphthalene ring has multiple reactive sites, and controlling the position of the difluoromethyl group can be difficult.

Precursor Availability: The synthesis may require specific starting materials that are not readily or commercially available, necessitating their own multi-step synthesis.

Lack of Characterization Data: Without a significant body of existing research, fundamental characterization and property data for this compound are scarce, making it a truly exploratory area of research.

Opportunities:

Novel Synthesis Development: The challenges in its synthesis present an opportunity for organic chemists to develop new and innovative methods for regioselective difluoromethylation of naphthols.

Exploration of Biological Activity: There is a significant opportunity to synthesize this compound and evaluate its biological activity across a range of therapeutic areas, such as oncology, infectious diseases, and inflammation. Its potential as a bioisostere of 1,6-dihydroxynaphthalene (B165171) or other biologically active naphthols could be a fruitful avenue of investigation.

Material Science Innovation: The compound could be used as a monomer or a building block for new polymers and materials. Research into its photophysical and electronic properties could uncover applications in organic electronics or as a fluorescent probe.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8F2O B11904259 1-(Difluoromethyl)-6-naphthol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8F2O

Molecular Weight

194.18 g/mol

IUPAC Name

5-(difluoromethyl)naphthalen-2-ol

InChI

InChI=1S/C11H8F2O/c12-11(13)10-3-1-2-7-6-8(14)4-5-9(7)10/h1-6,11,14H

InChI Key

NMBFRNWPPZWVGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C(=C1)C(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Difluoromethyl 6 Naphthol and Analogues

Regiospecific Difluoromethylation Strategies for Naphthalene (B1677914) Scaffolds

Achieving regiospecificity in the difluoromethylation of naphthalenes is a key challenge due to the multiple reactive sites on the aromatic core. Methodologies have been developed that either directly functionalize a C-H bond on the naphthol ring or introduce the difluoromethyl group via a pre-functionalized precursor.

Direct C-H Difluoromethylation Approaches for Naphthol Derivatives

Direct C-H difluoromethylation represents an atom-economical approach to installing the CF₂H group. These methods can be broadly categorized into transition metal-catalyzed and metal-free protocols.

Transition metal catalysis offers powerful tools for the selective C-H functionalization of arenes. acs.org Palladium and copper catalysts have been prominently featured in difluoromethylation reactions.

Palladium-Catalyzed Difluoromethylation: Palladium catalysts are effective for the difluoromethylation of aryl halides and boronic acids. rsc.org For instance, a direct palladium-catalyzed method for coupling chlorodifluoromethane (B1668795) (ClCF₂H) with arylboronic acids has been developed, showcasing a broad substrate scope that includes heteroarylboronic acids. Mechanistic studies suggest the involvement of a palladium difluorocarbene intermediate. In 2019, a palladium-catalyzed decarbonylative difluoromethylation of acid chlorides was reported, providing another route to difluoromethylated arenes. sioc.ac.cn

Copper-Catalyzed Difluoromethylation: Copper-mediated reactions have also proven effective for introducing the CF₂H group. The first copper-catalyzed difluoromethylation of aryl iodides utilized [(DMPU)₂Zn(CF₂H)₂] as the difluoromethyl source. rsc.org Copper has also been used to mediate the oxidative C-H difluoromethylation of heteroarenes, demonstrating regioselectivity for the more acidic C-H bond. rsc.orgnih.gov

Metal-free approaches provide an alternative to transition metal-catalyzed methods, often utilizing radical pathways or strong bases.

Radical Difluoromethylation: Minisci-type radical chemistry is a common strategy for the C-H difluoromethylation of heteroaromatics. rsc.orgresearchgate.net A photocatalytic radical hydrodifluoromethylation of unactivated alkenes with chlorodifluoromethane (ClCF₂H) has also been reported, triggered by a tertiary amine-ligated boryl radical. ccspublishing.org.cnresearchgate.net

Base-Mediated Difluoromethylation: The generation of difluorocarbene (:CF₂) from various precursors under basic conditions is a well-established method for difluoromethylation. cas.cn For example, 2-chloro-2,2-difluoroacetophenone (B1203941) has been used as a difluorocarbene precursor to difluoromethylate a range of phenol (B47542) derivatives in the presence of potassium hydroxide (B78521) or potassium carbonate. cas.cn

Transition Metal-Catalyzed Protocols (e.g., Palladium, Copper)

Introduction of the Difluoromethyl Moiety through Precursor Functionalization

An alternative to direct C-H functionalization is the introduction of the difluoromethyl group by converting a pre-existing functional group on the naphthalene scaffold.

The deoxofluorination of aldehydes and ketones is a classic method for synthesizing gem-difluoro compounds. rsc.org

Deoxofluorination of Aldehydes: Aromatic aldehydes can be converted to their corresponding difluoromethyl derivatives using reagents like diethylaminosulfur trifluoride (DAST) and its derivatives. dokumen.pubrsc.org While effective, these reagents can have limitations regarding scope, scalability, and safety. rsc.org

A variety of reagents have been developed for the transfer of the difluoromethyl group.

Chlorodifluoromethane (ClCF₂H): As an inexpensive and abundant industrial chemical, ClCF₂H is an ideal difluoromethylating agent. researchgate.net It has been used in both palladium-catalyzed cross-coupling reactions and metal-free radical additions. researchgate.net

DAST and Derivatives: N,N-Diethylaminosulfur trifluoride (DAST) and related reagents like Deoxo-Fluor® are widely used for the deoxofluorination of carbonyl compounds. rsc.org An original and facile method for the generation of β-naphtha-1-thioquinone using DAST and 2-naphthol (B1666908) has been developed, which can then undergo in-situ Diels-Alder cycloaddition. researchgate.net

Sulfones: Difluoromethyl phenyl sulfone (PhSO₂CF₂H) and its derivatives are versatile reagents that can participate in nucleophilic, electrophilic, and radical difluoromethylation reactions. cas.cn Under basic conditions, PhSO₂CF₂H can generate a (phenylsulfonyl)difluoromethyl anion for nucleophilic addition to carbonyls. dokumen.pub It can also serve as a radical precursor. cas.cn

Table 1: Comparison of Synthetic Methodologies for Difluoromethylation

Methodology Catalyst/Reagent Substrate Key Features
Direct C-H Difluoromethylation
Palladium-Catalyzed Pd catalyst, ClCF₂H Arylboronic acids High efficiency, broad scope.
Copper-Catalyzed Cu catalyst, [(DMPU)₂Zn(CF₂H)₂] Aryl iodides First Cu-catalyzed example. rsc.org
Metal-Free Radical Photoredox catalyst, ClCF₂H Unactivated alkenes Metal-free, uses inexpensive Freon-22. ccspublishing.org.cnresearchgate.net
Metal-Free Base-Mediated KOH, PhCOCF₂Cl Phenol derivatives Environmentally friendly alternative. cas.cn
Precursor Functionalization
Deoxofluorination DAST Aldehydes Classic method, potential safety concerns. rsc.org

Table 2: Chemical Compounds Mentioned

Compound Name IUPAC Name Molecular Formula
1-(Difluoromethyl)-6-naphthol 6-(Difluoromethyl)naphthalen-1-ol C₁₁H₈F₂O
Chlorodifluoromethane Chlorodifluoromethane CHClF₂
Diethylaminosulfur trifluoride (DAST) (Diethylamino)sulfur trifluoride C₄H₁₀F₃NS
Difluoromethyl phenyl sulfone (Difluoromethyl)sulfonylbenzene C₇H₆F₂O₂S
2-Chloro-2,2-difluoroacetophenone 2-Chloro-2,2-difluoro-1-phenylethan-1-one C₈H₅ClF₂O
[(DMPU)₂Zn(CF₂H)₂] Bis(1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-2(1H)-one)bis(difluoromethyl)zinc C₁₄H₂₈F₄N₄O₂Zn
Conversion of Carbonyl Compounds and Other Functionalities

Directed C-H Functionalization for Precise Regioselectivity on the Naphthalene Ring

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the introduction of functional groups onto an aromatic core without the need for pre-functionalized starting materials. nih.gov In the context of synthesizing this compound, achieving precise regioselectivity on the naphthalene ring is paramount.

Recent studies have demonstrated the use of transition-metal catalysis, particularly with ruthenium, for the remote C-H difluoromethylation of anilides and related compounds. nih.gov This strategy often employs a directing group to guide the catalyst to a specific C-H bond. For a 6-naphthol precursor, a directing group at a suitable position could facilitate the introduction of the difluoromethyl group at the C1 position. For instance, a phosphine-based directing group has been utilized in ruthenium-catalyzed remote C-H functionalization of naphthalenes to achieve functionalization at the C5 position. nih.gov While not the C1 position, this demonstrates the principle of directing group-assisted remote functionalization on the naphthalene scaffold.

The general approach involves the formation of a metallacycle intermediate, which brings the catalyst in proximity to the target C-H bond. Subsequent reaction with a difluoromethyl source, such as a difluoromethyl radical precursor, leads to the desired functionalization. The choice of directing group and catalyst system is crucial for controlling the regioselectivity.

Table 1: Examples of Directed C-H Functionalization on Aromatic Systems

Catalyst System Directing Group Position Functionalized Reference
Ru(II) Ketoxime para nih.gov
Ru(II) Phosphine C5 of Naphthalene nih.gov

This table presents examples of directed C-H functionalization on various aromatic systems, illustrating the principle that could be adapted for the synthesis of this compound.

Synthesis of the 6-Naphthol Moiety

Several methods exist for the de novo synthesis of substituted naphthols. One approach involves the tandem Friedel-Crafts reaction of arylacetyl chlorides with alkynes, which can yield highly functionalized β-naphthols. researchgate.net This method allows for the incorporation of various substituents on the naphthalene ring system from readily available starting materials.

Another strategy involves the cyclization of appropriately substituted precursors. For instance, a transition-metal-free protocol has been developed for the conversion of 2-allyl-3-(trifluoromethyl)phenols into substituted 5-fluoronaphthalen-1-ols. nih.gov This reaction proceeds through the activation of C-F bonds and a 6π electrocyclization. While this specific example leads to a different substitution pattern, the underlying principle of constructing the naphthalene ring through cyclization of a phenol derivative is applicable.

An alternative to building the naphthalene ring with the hydroxyl group in place is to introduce it onto a pre-existing naphthalene scaffold. This can be achieved through various hydroxylation methods. One established industrial process for the synthesis of β-naphthol involves the alkali fusion of sodium 2-naphthalenesulfonate. google.com

More modern approaches include the direct hydroxylation of naphthalene. For example, processes using organotransition metal complexes as catalysts and hydrogen peroxide as the oxidant have been developed for the hydroxylation of naphthalene to a mixture of α- and β-naphthols. google.com The regioselectivity of this reaction can be influenced by the catalyst and reaction conditions. Furthermore, biocatalytic methods employing enzymes like peroxygenases can hydroxylate naphthalene, with studies showing the formation of 1-naphthol (B170400) and 2-naphthol. researchgate.net The oxidation of naphthalene initiated by OH radicals has also been studied, leading to the formation of naphthols. rsc.org

Table 2: Comparison of Methods for 6-Naphthol Synthesis

Method Starting Material Key Reagents/Conditions Outcome Reference
Alkali Fusion Sodium 2-naphthalenesulfonate NaOH, high temperature 2-Naphthol google.com
Direct Hydroxylation Naphthalene H2O2, organometallic catalyst Mixture of 1- and 2-Naphthol google.com
Biocatalytic Hydroxylation Naphthalene Peroxygenase, H2O2 Mixture of 1- and 2-Naphthol researchgate.net

Construction of the Naphthalene Ring System with Integrated Functionality

Multi-Component and Cascade Reaction Sequences

To enhance synthetic efficiency, multi-component and cascade reactions that combine several synthetic steps into a single operation are highly desirable.

One-pot syntheses are a cornerstone of green chemistry, reducing waste and simplifying procedures. frontiersin.org Numerous one-pot methods have been developed for the synthesis of functionalized naphthols. nih.govmdpi.comajgreenchem.com For example, the three-component reaction of 2-naphthol, an aldehyde, and an amine or amide can be used to generate a variety of aminoalkyl and amidoalkyl naphthols. nih.govrsc.org While these specific products differ from the target molecule, the principle of using 2-naphthol as a building block in a multi-component reaction is well-established. researchgate.net A one-pot transformation of 3-(trifluoromethyl)phenols into 5-fluoronaphthalen-1-ols has also been reported, showcasing the potential for complex transformations in a single pot. nih.gov

Cascade or domino reactions, where a single event triggers a sequence of transformations, offer elegant pathways to complex molecules. A photocatalytic defluorinative multi-component cascade reaction of trifluoromethylarenes has been developed. chemrxiv.orgacs.org This method combines trifluoromethylarenes, dienes, and various nucleophiles to generate diverse aromatic difluoromethyl compounds. chemrxiv.orgacs.org This highlights a powerful strategy for incorporating the difluoromethyl group in a cascade process.

A potential, albeit challenging, cascade approach to this compound could involve the reaction of a suitably substituted trifluoromethyl-naphthalene precursor that undergoes a defluorinative functionalization cascade, ultimately leading to the target structure. Another conceptual approach could involve a photocatalytic difluoromethylation of an alkene followed by a cyclization to form the naphthol ring system. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2-Naphthol
1-Naphthol
Sodium 2-naphthalenesulfonate
2-Allyl-3-(trifluoromethyl)phenol
5-Fluoronaphthalen-1-ol
Aminoalkyl naphthols
Amidoalkyl naphthols
Trifluoromethylarenes
Naphthalene
Hydrogen peroxide
Ruthenium

One-Pot Synthetic Routes for Increased Efficiency

Stereoselective Synthesis of Chiral this compound Derivatives

The creation of a chiral center at the C1 position of the naphthalene ring bearing a difluoromethyl group presents a significant synthetic challenge. Achieving high levels of enantioselectivity requires carefully designed strategies that can effectively control the approach of the difluoromethylating agent or the functionalization of a pre-existing difluoromethylated naphthalene core. The following sections delve into two primary approaches to address this challenge: asymmetric catalysis and chiral auxiliary-controlled synthesis.

Asymmetric Catalysis in Difluoromethylation and Naphthalene Functionalization

Asymmetric catalysis stands as a powerful tool for the enantioselective synthesis of chiral molecules, offering an efficient and atom-economical approach. In the context of synthesizing chiral this compound derivatives, two main catalytic strategies can be envisioned: the direct asymmetric difluoromethylation of a 6-naphthol precursor or the asymmetric functionalization of a pre-functionalized naphthalene ring.

Recent advancements have seen the development of catalytic systems for the asymmetric difluoromethylation of various organic substrates. researchgate.net While a direct application to 6-naphthol is yet to be extensively reported, the principles from related transformations offer valuable insights. For instance, copper catalysts paired with chiral ligands have shown promise in the asymmetric difluoroalkylation of other aromatic systems. researchgate.net Similarly, chiral phosphoric acids have emerged as versatile catalysts for a range of asymmetric transformations, including the functionalization of naphthols. acs.orgbeilstein-journals.org These catalysts can activate the substrate and create a chiral environment, guiding the incoming electrophile or nucleophile to one face of the molecule.

Another approach involves the asymmetric functionalization of a naphthalene derivative that already contains the difluoromethyl group. For example, an asymmetric cross-coupling reaction on a suitably functionalized difluoromethylnaphthalene could establish the desired stereocenter. Chiral ligands play a pivotal role in these transformations by coordinating to the metal center and inducing asymmetry in the catalytic cycle.

Catalyst SystemSubstrate TypeKey FeaturesPotential Applicability to this compound
Copper(I)/Chiral LigandStyrenes, β-KetoestersEnables asymmetric difluoroalkylation. researchgate.netDirect asymmetric difluoromethylation of 6-substituted naphthols.
Chiral Phosphoric AcidNaphthols, IminesCatalyzes asymmetric dearomatization and functionalization. acs.orgbeilstein-journals.orgresearchgate.netAsymmetric functionalization of the naphthalene ring in a precursor to this compound.
Iridium/Chiral LigandAllylic Alcohols, NaphtholsEffective for intermolecular asymmetric dearomatization reactions. researchgate.netCould be adapted for the asymmetric functionalization of difluoromethylated naphthol precursors.
Vanadium/Chiral Ligand2-NaphtholsCatalyzes enantioselective oxidative coupling. nih.govPotentially applicable for reactions involving a difluoromethylated naphthol substrate.

Chiral Auxiliary and Ligand-Controlled Synthesis

The use of chiral auxiliaries is a classical and reliable strategy for stereoselective synthesis. numberanalytics.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

In the synthesis of chiral this compound derivatives, a chiral auxiliary could be attached to the hydroxyl group of 6-naphthol or to a precursor molecule. This auxiliary would then control the diastereoselectivity of the difluoromethylation step or a subsequent functionalization. A variety of chiral auxiliaries have been developed, including Evans oxazolidinones and derivatives of naturally occurring chiral molecules like amino acids and terpenes. slideshare.net The choice of auxiliary is crucial and depends on the specific reaction conditions and the desired stereochemical outcome.

Ligand-controlled synthesis is closely related to asymmetric catalysis, where the chiral ligand dictates the stereoselectivity of a metal-catalyzed reaction. In the context of synthesizing the target molecule, a chiral ligand could be used to control the stereochemistry of a C-H activation/functionalization reaction on the naphthalene core. For example, a directed C-H borylation or arylation reaction, guided by a chiral ligand, could install a functional group at the C1 position with high enantioselectivity. acs.org

Auxiliary/Ligand TypeGeneral ApplicationMechanism of StereocontrolPotential Application in Synthesis
Evans OxazolidinonesAsymmetric alkylations, aldol (B89426) reactionsSteric hindrance from the auxiliary directs the approach of the electrophile. slideshare.netDiastereoselective alkylation of a 6-naphthol derivative functionalized with the auxiliary.
(1R,2S)-trans-2-Phenyl-1-cyclohexanolAsymmetric alkylationsForms a chiral enolate that reacts with diastereoselectivity. slideshare.netControl of stereochemistry in the introduction of the difluoromethyl group or another functional group at C1.
Chiral Phosphine Ligands (e.g., BINAP)Asymmetric cross-coupling, hydrogenationCreates a chiral environment around the metal center, influencing the reductive elimination or migratory insertion step. mdpi.comEnantioselective cross-coupling to form the C1-difluoromethyl bond or functionalization at another position.
Chiral Diamine LigandsAsymmetric C-H activationCoordinates to the metal and directs the C-H activation to a specific enantiotopic position.Stereoselective C-H difluoromethylation or functionalization of the naphthalene ring.

Mechanistic Elucidation of Reactions Involving 1 Difluoromethyl 6 Naphthol

Detailed Investigation of Reaction Pathways

The reaction pathways of 1-(difluoromethyl)-6-naphthol are diverse, stemming from the interplay of the electron-donating hydroxyl group and the electron-withdrawing difluoromethyl group on the aromatic system.

Analysis of Nucleophilic Substitution Mechanisms at the Difluoromethyl Group

The difluoromethyl group (-CF2H) can be susceptible to nucleophilic substitution, although it is generally less reactive than a trifluoromethyl group. The high electronegativity of the fluorine atoms creates a partial positive charge on the carbon atom, making it a potential site for nucleophilic attack. However, the C-F bond is strong, and its cleavage requires specific conditions. acs.org

Reactions involving nucleophilic substitution at the difluoromethyl group often proceed through an intermediate where a leaving group is displaced by a nucleophile. The stability of the resulting carbanion or transition state is a key factor in determining the reaction's feasibility. The nature of the nucleophile and the reaction conditions, such as the solvent and temperature, play a crucial role in the outcome of these substitutions. mdpi.com

Elucidation of Electrophilic Aromatic Substitution Dynamics on Naphthalene (B1677914)

The naphthalene ring system of this compound is subject to electrophilic aromatic substitution (EAS). The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions relative to it. Conversely, the difluoromethyl group is deactivating due to its electron-withdrawing nature. stackexchange.comuomustansiriyah.edu.iq

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Naphthalenes

Substituent at C2Position of Electrophilic AttackProduct DistributionReference
-OCH3C3Major stackexchange.com
-OCH3C6Major stackexchange.com
-OHOrtho/ParaPredominant libretexts.org

This table illustrates the directing effects of activating groups on the naphthalene ring, which are relevant to understanding the reactivity of this compound.

Radical Reaction Mechanisms in Difluoromethylation

The introduction of the difluoromethyl group onto a naphthol scaffold often involves radical intermediates. conicet.gov.ar These reactions can be initiated by photoredox catalysis or through the use of radical initiators. x-mol.com A common strategy involves the generation of a difluoromethyl radical (•CF2H), which then adds to the aromatic ring. rsc.org

The mechanism typically proceeds via the formation of an electron donor-acceptor (EDA) complex between the naphthol (or its corresponding naphtholate) and a difluoromethyl radical precursor. conicet.gov.ar Upon photoirradiation or thermal activation, single electron transfer (SET) occurs, generating the difluoromethyl radical and a naphthoxy radical. These radicals can then combine to form the desired product. The regioselectivity of the radical addition is influenced by the electronic properties of the naphthalene ring. conicet.gov.arx-mol.com

Pericyclic and Electrocyclic Transformations in Naphthalene Formation

While not directly involving reactions of this compound, understanding the pericyclic and electrocyclic reactions that can form the naphthalene skeleton provides context for its synthesis. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing the bicyclic naphthalene core. amherst.edu Electrocyclic ring-closing reactions of appropriate precursors can also lead to the formation of dihydronaphthalenes, which can then be aromatized to naphthalenes. ic.ac.uk

For instance, the intramolecular vinylic substitution of gem-difluoroalkenes with carbon nucleophiles can proceed via a 6-endo-trig cyclization to form 3-fluoro-1,2-dihydronaphthalenes, which are then aromatized to yield fluorinated naphthalenes. doi.org Computational studies have also explored the cyclization of naphthalene-fused azo-ene-yne compounds, which can proceed through pericyclic or coarctate pathways to form complex polycyclic aromatic systems. researchgate.netnih.gov

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for a quantitative understanding of the reaction mechanisms involving this compound. Determining the rate constants, activation energies, and reaction orders provides valuable information about the transition states and the factors that control the reaction speed. acs.orgsemanticscholar.org

Table 2: Hypothetical Kinetic Data for a Reaction of this compound

Reactant Concentration (M)Initial Rate (M/s)
0.11.2 x 10⁻⁴
0.22.4 x 10⁻⁴
0.33.6 x 10⁻⁴

This interactive table presents hypothetical first-order kinetic data, illustrating the type of information gathered in kinetic studies to determine reaction order and rate constants.

Isolation and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, electron paramagnetic resonance (EPR) spectroscopy for radical intermediates, and mass spectrometry can be employed to identify these transient species. rsc.orgtue.nl

In the study of difluoromethylation reactions, the isolation of intermediates can be challenging due to their high reactivity. However, in some cases, stable complexes or derivatives of the intermediates can be prepared and characterized. For example, in the context of metal-catalyzed difluoromethylation, well-defined metal-difluoromethyl complexes have been synthesized and their reactivity studied to shed light on the catalytic cycle. rsc.org Control experiments, such as deuterium (B1214612) labeling studies, can also provide indirect evidence for the involvement of specific intermediates. rsc.org For instance, the absence of radical-trapped intermediates in a reaction mixture, as determined by high-resolution mass spectrometry, can suggest a carbene-mediated mechanism over a radical pathway. rsc.org

Computational Chemistry in Mechanistic Analysis

Computational chemistry serves as a powerful tool for dissecting the intricate details of reaction mechanisms involving this compound. By simulating molecular interactions and energetics, these methods provide insights that are often difficult to obtain through experimental means alone. Techniques such as Density Functional Theory (DFT) and molecular orbital analysis allow for a quantitative understanding of reaction pathways, transition states, and the factors governing selectivity.

Density Functional Theory (DFT) Calculations for Transition States and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating reaction mechanisms. It is employed to map out the potential energy surface of a reaction, identifying key stationary points such as reactants, intermediates, transition states, and products. The calculation of these structures provides critical information on the feasibility and kinetics of a proposed mechanism.

In reactions involving naphthol derivatives, DFT calculations can elucidate the energetics of various pathways. For instance, in reactions catalyzed by transition metals, DFT can help model the entire catalytic cycle, including oxidative addition, reductive elimination, and intermediate steps. d-nb.infoacs.org The energy difference between the reactants and the highest-energy transition state determines the activation energy (ΔG‡), which is inversely related to the reaction rate. By comparing the activation barriers of competing pathways, the most likely mechanism can be identified.

For example, in a hypothetical nucleophilic substitution at the hydroxyl group of this compound, DFT could be used to model the transition state of the reaction. The calculations would provide the Gibbs free energy of activation, offering a quantitative measure of the reaction's kinetic feasibility. Experimental observations, such as the intermediacy of a keto tautomer in reactions of naphthols, can be supported and rationalized by DFT calculations that show a lower energy barrier for a pathway involving such an intermediate. acs.org

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction Pathway This table represents typical data obtained from DFT calculations for a two-step reaction mechanism, showing the relative free energies of intermediates and transition states.

SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantsThis compound + Reagent0.0
TS1First Transition State+22.5
IntermediateReaction Intermediate-5.0
TS2Second Transition State+18.0
ProductsFinal Product + Byproduct-15.0

Molecular Orbital Analysis (e.g., HOMO-LUMO Interactions)

Frontier Molecular Orbital (FMO) theory is a key component of mechanistic analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals govern chemical reactivity. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a smaller gap generally implies higher reactivity. ipme.ru

Molecular orbital analysis can predict the sites of interaction. In a reaction with an electrophile, the reaction will preferentially occur at the carbon atom(s) with the highest coefficient in the HOMO of this compound. In a reaction with a nucleophile, the LUMO distribution would indicate the most electrophilic sites. DFT calculations are routinely used to compute and visualize these orbitals. researchgate.netkoreascience.kr This analysis is crucial for understanding charge transfer interactions during a reaction. ipme.ru

Table 2: Influence of Substituents on Frontier Molecular Orbitals of Aromatic Systems This table summarizes general trends observed in computational studies on how different types of substituents affect HOMO-LUMO properties. researchgate.netresearcher.life

Substituent TypeExample GroupEffect on HOMO EnergyEffect on LUMO EnergyEffect on HOMO-LUMO Gap
Electron-Donating Group (EDG)-OH, -NH2Increases (destabilizes)Slightly IncreasesDecreases
Electron-Withdrawing Group (EWG)-NO2, -CF3, -CF2HDecreases (stabilizes)Significantly DecreasesDecreases or Increases
Halogen-Cl, -BrDecreases (inductive) / Increases (resonance)DecreasesDecreases

Prediction of Regioselectivity and Stereoselectivity through Computational Modeling

Computational modeling is an invaluable tool for predicting the outcome of reactions where multiple isomers can be formed. Regioselectivity (which position reacts) and stereoselectivity (which spatial arrangement is formed) are determined by subtle differences in the activation energies of competing reaction pathways.

For a polysubstituted molecule like this compound, predicting the site of further functionalization (e.g., electrophilic aromatic substitution, metal-catalyzed C-H activation) is a significant challenge. researchgate.net Computational models can predict regioselectivity by calculating the transition state energies for attacks at all possible positions on the naphthalene ring. The position with the lowest activation barrier will correspond to the major product. researchgate.netrsc.org These models integrate both electronic effects (charge distribution, orbital overlap) and steric effects (repulsive interactions between bulky groups). rsc.org

Recent advances have led to the development of machine learning models trained on large datasets of reactions, which can predict regioselectivity with high accuracy. rsc.orgnih.gov For a specific compound like this compound, a computational chemist could model a reaction by:

Identifying all potential reactive sites.

Calculating the transition state structure and energy for the reaction at each site using DFT.

Comparing the activation energies to predict the major regioisomer.

This predictive power is crucial in synthetic planning, as it can guide the choice of reagents and conditions to favor the formation of a desired product, thereby minimizing costly and time-consuming separation of isomers. nih.gov

Table 3: Factors Considered in Computational Prediction of Regioselectivity This table outlines the key molecular and environmental parameters that are analyzed in computational models to forecast reaction outcomes.

FactorDescriptionComputational Metric
Electronic EffectsInfluence of electron-donating/withdrawing groups on site reactivity.Partial atomic charges, HOMO/LUMO coefficients, Fukui functions.
Steric HindranceSpatial blocking of a reactive site by nearby atoms or groups.Steric parameters (e.g., Tolman cone angle for ligands), direct energy calculation of crowded transition states.
Transition State StabilityThe relative energy of the transition states leading to different products.Gibbs free energy of activation (ΔG‡) calculated via DFT.
Solvent EffectsStabilization or destabilization of charged intermediates or transition states by the solvent.Implicit (e.g., PCM) or explicit solvent models in DFT calculations.

Structure Reactivity Relationships and Derivatives of 1 Difluoromethyl 6 Naphthol

Impact of the Difluoromethyl Group on Electronic and Steric Properties of Naphthol

Electron-Withdrawing and Hydrogen Bonding Capabilities of -CF₂H

The difluoromethyl group is characterized by its dual electronic nature. The two highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I). minia.edu.egpressbooks.pub This effect reduces the electron density of the naphthalene (B1677914) ring system, particularly at the carbon of attachment and adjacent positions. Consequently, the -CF₂H group is considered a deactivating group in the context of electrophilic aromatic substitution, making the aromatic ring less nucleophilic compared to an unsubstituted or alkyl-substituted ring. wikipedia.orgmasterorganicchemistry.com This inductive withdrawal also increases the acidity of the phenolic proton in 1-(difluoromethyl)-6-naphthol compared to 6-naphthol itself, as the resulting naphthoxide anion is stabilized.

Beyond its inductive effects, the -CF₂H group can participate in non-covalent interactions as a weak hydrogen bond donor. The C-H bond in the difluoromethyl group is polarized by the adjacent fluorine atoms, enabling it to form C-H···O or C-H···N hydrogen bonds. nih.govbeilstein-journals.org Quantum mechanical calculations have estimated the binding energy of a CF₂H···O interaction to be between 1.0 and 5.5 kcal/mol. beilstein-journals.orgbeilstein-journals.org While significantly weaker than a conventional O-H···O hydrogen bond, this capability is crucial for its role as a potential bioisostere of a hydroxyl group. nih.govbeilstein-journals.org The fluorine atoms themselves can act as weak hydrogen bond acceptors. researchgate.net

Table 1: Comparison of Electronic Properties of Common Substituents

Substituent Inductive Effect Resonance Effect Overall Effect on Aromatic Ring
-CH₃ Electron-Donating (+I) Weak Hyperconjugation Activating
-CF₂H Electron-Withdrawing (-I) Negligible Deactivating
-CF₃ Strongly Electron-Withdrawing (-I) Negligible Strongly Deactivating

Chemical Transformations for Diverse Derivative Synthesis

The presence of three distinct reactive sites—the hydroxyl group, the naphthalene ring, and the difluoromethyl group—allows for a wide range of chemical transformations to generate a diverse library of derivatives.

Functional Group Interconversions of the Hydroxyl Moiety

The phenolic hydroxyl group is a versatile handle for derivatization. Standard functional group interconversions can be readily applied to modify this moiety. ub.eduimperial.ac.uk

O-Alkylation: Treatment with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) under basic conditions (e.g., K₂CO₃, NaH) via the Williamson ether synthesis yields the corresponding naphthyl ether. nih.gov

O-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) produces naphthyl esters.

Conversion to Triflates: The hydroxyl group can be converted into a trifluoromethanesulfonate (B1224126) (triflate, -OTf) group by reacting it with triflic anhydride (B1165640). The resulting triflate is an excellent leaving group for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of new C-C, C-N, and C-O bonds at the C6 position.

Table 2: Selected Functional Group Interconversions of the Hydroxyl Moiety

Transformation Reagents Product Type
O-Alkylation Alkyl halide, Base Ether
O-Acylation Acyl chloride/anhydride, Base Ester
O-Triflation Triflic anhydride (Tf₂O), Base Triflate

Further Substitution and Modification of the Naphthalene Ring

Electrophilic aromatic substitution on the this compound ring is governed by the competing directing effects of the two substituents. masterorganicchemistry.com

Directing Effects: The hydroxyl group at C6 is a powerful activating, ortho, para-director. libretexts.org It directs incoming electrophiles primarily to the C5 and C7 positions (ortho to the -OH) and secondarily to the C4 position (para to the -OH). The -CF₂H group at C1 is a deactivating, meta-director relative to its own position. wikipedia.org

Derivatization at the Difluoromethyl Group

Direct chemical modification of the difluoromethyl group is challenging due to the high strength of the C-F bonds. researchgate.net However, certain transformations are possible, often requiring specific and sometimes harsh conditions.

C-H Functionalization: The benzylic C-H bond of the difluoromethyl group can potentially undergo radical-mediated functionalization. acs.orgmdpi.com For instance, catalytic methods have been developed for the difluoromethylation of various substrates, and reverse reactions involving C-H activation at a benzylic difluoromethyl site are an area of active research. acs.org

Hydrolysis to Aldehyde: While not a mild process, hydrolysis of a benzylic difluoromethyl group to a formyl group (-CHO) can sometimes be achieved under strongly acidic or basic conditions, although this may be incompatible with other functional groups on the molecule.

Defluorination: Reductive C-F bond cleavage to access monofluoro- or methyl-substituted derivatives is synthetically challenging but has been achieved for related compounds like trifluoromethylarenes using specific reagents. nih.gov Such a strategy might offer a route to other derivatives from this compound.

Design and Synthesis of this compound Analogues

The strategic design and synthesis of analogues of this compound are pivotal for modulating its physicochemical and potential biological properties. This process is guided by established medicinal chemistry principles, including isosteric and bioisosteric replacements, as well as the exploration of diverse fluorinated groups on the naphthalene core.

Isosteric Replacements and Bioisosteric Design Principles

Bioisosterism, a cornerstone of drug design, involves the substitution of a molecule's fragments with other groups of similar size, shape, and electronic properties to enhance its desired characteristics. researchgate.netcambridgemedchemconsulting.com In the context of this compound, several bioisosteric modifications can be envisioned to fine-tune its properties.

The difluoromethyl (CHF2) group itself is often considered a bioisostere of a hydroxyl or thiol group, offering a more lipophilic and metabolically stable alternative. cas.cn The hydrogen-bond donating capacity of the CHF2 group is a notable feature influencing its interactions with biological targets. rsc.org

Key bioisosteric replacements for the hydroxyl and difluoromethyl groups in this compound could include:

Hydroxyl Group Bioisosteres: The phenolic hydroxyl group is a critical determinant of the molecule's acidity and hydrogen bonding capabilities. Its replacement with other functional groups can modulate these properties. Common bioisosteres for a hydroxyl group include -NH2, -SH, and -CH2OH. The introduction of a fluorine atom as a bioisostere for the hydroxyl group is a common strategy in medicinal chemistry due to their similar sizes and electronegativity. researchgate.net

Difluoromethyl Group Bioisosteres: The difluoromethyl group can be replaced by other small, electron-withdrawing groups to alter the electronic profile and lipophilicity of the molecule. Potential bioisosteres include the trifluoromethyl (CF3) group, which is more lipophilic and lacks the hydrogen-bond donating ability of the CHF2 group, and the cyano (CN) group. psychoactif.org

The following table outlines potential bioisosteric replacements for the functional groups of this compound and their predicted impact on key physicochemical properties.

Original Group Bioisosteric Replacement Predicted Impact on Properties
-OH (at C6)-NH2Increased basicity, altered H-bonding
-OH (at C6)-SHIncreased acidity, potential for disulfide bonding
-OH (at C6)-FReduced H-bond donating ability, increased lipophilicity
-CHF2 (at C1)-CF3Increased lipophilicity, loss of H-bond donation
-CHF2 (at C1)-CNPlanar geometry, strong dipole moment
-CHF2 (at C1)-CH2OHIncreased polarity and H-bonding potential

Exploration of Alternative Fluorinated Moieties on Naphthalene Scaffolds

The introduction of alternative fluorinated moieties onto the naphthalene scaffold presents a rich avenue for creating novel analogues with diverse properties. acs.org The position and nature of the fluorine-containing substituent can significantly influence the molecule's electronic character, metabolic stability, and potential biological activity. nih.gov

Synthetic strategies for introducing these groups often involve late-stage fluorination techniques. rsc.org For instance, the synthesis of various fluorinated naphthalene derivatives can be achieved through methods like the Suzuki-Miyaura coupling or nucleophilic aromatic substitution reactions on polyfluorinated naphthalene precursors. bohrium.comresearchgate.net

The exploration of alternative fluorinated groups extends beyond simple alkyl chains. The incorporation of moieties such as difluoromethoxy (-OCF2H) or trifluoromethoxy (-OCF3) can dramatically alter the electronic properties and lipophilicity of the naphthalene ring system. The difluoromethylthio (-SCF2H) group is another interesting substituent that combines the properties of fluorine and sulfur.

The table below presents a selection of alternative fluorinated moieties and their potential impact when incorporated into a naphthalene scaffold.

Fluorinated Moiety Potential Position on Naphthalene Ring Anticipated Influence on Molecular Properties
Trifluoromethyl (-CF3)C1, C2, C6, C7Increased lipophilicity and metabolic stability
Difluoromethoxy (-OCF2H)C2, C6, C7Moderate lipophilicity, H-bond donor capability
Trifluoromethoxy (-OCF3)C2, C6, C7High lipophilicity, strong electron-withdrawing effect
Pentafluoroethyl (-C2F5)C1, C2Significant increase in lipophilicity
Difluoromethylthio (-SCF2H)C2, C6, C7Enhanced metabolic stability and binding affinity

Comparative Reactivity Studies with Related Naphthalene Derivatives

Understanding the reactivity of this compound in comparison to other naphthalene derivatives is crucial for predicting its chemical behavior and for the rational design of synthetic routes to its analogues. The electronic effects of the difluoromethyl and hydroxyl groups play a significant role in determining the regioselectivity and rate of various chemical reactions.

The fluorine atoms in the difluoromethyl group exert a strong electron-withdrawing inductive effect, which deactivates the naphthalene ring towards electrophilic aromatic substitution. Conversely, the hydroxyl group is an activating, ortho-, para-directing group. The interplay of these opposing electronic effects will dictate the outcome of substitution reactions.

A comparative analysis of reactivity can be made with key naphthalene derivatives:

Naphthalene: The parent hydrocarbon, serving as a baseline for reactivity. It undergoes electrophilic substitution, primarily at the C1 position. evitachem.com

6-Naphthol (2-Naphthol): The hydroxyl group strongly activates the ring towards electrophilic attack, directing substitution to the C1 and C5 positions.

1-Fluoronaphthalene: The fluorine atom is deactivating but ortho-, para-directing, making the C4 and C5 positions susceptible to electrophilic attack. evitachem.com

1-(Trifluoromethyl)naphthalene: The strongly deactivating trifluoromethyl group makes electrophilic substitution challenging, directing incoming electrophiles to the C5 and C8 positions.

The following table provides a qualitative comparison of the expected reactivity of this compound and related compounds in a typical electrophilic aromatic substitution reaction, such as nitration.

Compound Key Substituents and their Effects Predicted Relative Rate of Nitration Predicted Major Product(s)
NaphthaleneUnsubstitutedBaseline1-Nitronaphthalene
6-Naphthol-OH (strongly activating, o,p-directing)Fastest1-Nitro-6-naphthol, 5-Nitro-6-naphthol
1-Fluoronaphthalene-F (deactivating, o,p-directing)Slower than Naphthalene4-Nitro-1-fluoronaphthalene
1-(Trifluoromethyl)naphthalene-CF3 (strongly deactivating, m-directing)Slowest5-Nitro-1-(trifluoromethyl)naphthalene
This compound-CHF2 (deactivating), -OH (activating)IntermediateComplex mixture, likely substitution ortho to the -OH group (e.g., at C5)

The synthesis of this compound itself would likely involve the introduction of the difluoromethyl group onto a pre-existing naphthol derivative. Methods for introducing the CHF2 group include the use of difluorocarbene precursors or reagents like difluoromethyl 2-pyridyl sulfoximine. cas.cnchinesechemsoc.org

Spectroscopic and Advanced Characterization of 1 Difluoromethyl 6 Naphthol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1-(Difluoromethyl)-6-naphthol, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the molecular framework, confirms the identity and placement of functional groups, and serves as a robust method for assessing sample purity.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation and Purity Assessment

The characterization of this compound by NMR relies on the distinct signals generated by its unique set of nuclei.

¹H NMR: The proton NMR spectrum is anticipated to display several key signals. The proton of the difluoromethyl (CHF₂) group is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (a characteristic ²JH-F coupling constant of approximately 50-55 Hz). The aromatic protons on the naphthalene (B1677914) ring will produce a complex series of multiplets in the downfield region, with their specific chemical shifts influenced by the positions of the electron-donating hydroxyl (-OH) group and the electron-withdrawing difluoromethyl (-CHF₂) group. A broad singlet corresponding to the phenolic hydroxyl proton would also be present, which would typically disappear upon exchange with D₂O.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbon of the difluoromethyl group is predicted to be observed as a triplet, a result of the large one-bond coupling to the two fluorine atoms (¹JC-F), typically in the range of 230-240 Hz. The ten carbon atoms of the naphthalene skeleton will show distinct signals in the aromatic region, with the carbon bearing the hydroxyl group shifted downfield and the carbon attached to the difluoromethyl group also showing a characteristic shift and splitting pattern.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and environment of the difluoromethyl group. It is expected to show a single signal, a doublet, arising from the two equivalent fluorine atoms coupling with the single proton of the -CHF₂ group (²JF-H coupling constant of ~55 Hz). The chemical shift of this doublet is characteristic of aryl difluoromethyl compounds.

Table 1: Predicted NMR Spectroscopic Data for this compound

Technique Signal Predicted Chemical Shift (δ, ppm) Predicted Multiplicity & Coupling Constant (J, Hz)
¹H NMR Aromatic-H 7.0 - 8.0 Multiplets (m)
-OH Variable (e.g., 5.0 - 6.0) Broad Singlet (br s)
-CH F₂ ~6.6 - 7.2 Triplet (t), J ≈ 55 Hz
¹³C NMR Aromatic-C 110 - 158 Singlets (s) or Doublets (d)
-C HF₂ ~115 Triplet (t), J ≈ 238 Hz
¹⁹F NMR -CHF₂ ~ -110 Doublet (d), J ≈ 55 Hz

Note: Predicted values are based on data for analogous compounds such as 1-(difluoromethyl)naphthalene (B1313684) and various naphthols. wikipedia.orgsmu.educhemicalbook.com

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Stereochemistry and Conformation

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are essential for unambiguous assignment of all signals and for probing the compound's conformation. acs.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent aromatic protons, allowing for a sequential "walk" around the naphthalene rings to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each aromatic proton to its corresponding carbon and the -CHF₂ proton to its carbon. acs.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is crucial for confirming the substitution pattern. For instance, correlations from the -CHF₂ proton to the adjacent aromatic carbons (C-1, C-2, and C-5) would verify the position of the difluoromethyl group on the naphthalene core. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment detects protons that are close in space, providing insights into the molecule's conformation. It could, for example, show through-space interactions between the -CHF₂ proton and the proton at the C-2 position, or between the hydroxyl proton and the proton at the C-5 position, confirming their relative orientations.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. For this compound, with a molecular formula of C₁₁H₈F₂O, the calculated monoisotopic mass is 194.0543 g/mol . HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million, which serves as definitive confirmation of the compound's elemental composition. acs.org

Table 2: HRMS Data for this compound

Formula Calculated Monoisotopic Mass [M] Technique

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to provide structural information. The fragmentation pattern of this compound would be characteristic of its structure. The molecular ion peak [M]⁺ at m/z 194 would be the parent ion. Subsequent fragmentation would likely involve pathways common to naphthols and fluorinated aromatic compounds. researchgate.net Expected fragmentation could include the loss of a hydrogen fluoride (B91410) (HF) molecule to yield an ion at m/z 174, or the loss of a carbon monoxide (CO) group, a characteristic fragmentation for phenols and naphthols, leading to a fragment ion. Analysis of these fragmentation pathways provides strong corroborating evidence for the proposed structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy techniques like IR and UV-Vis provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum reveals the vibrational frequencies of a molecule's bonds. For this compound, the spectrum would be dominated by several characteristic absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. researchgate.netlibretexts.org The C-F bonds of the difluoromethyl group are expected to produce strong, characteristic stretching absorptions in the 1000-1300 cm⁻¹ region. Other key signals include aromatic C-H stretching just above 3000 cm⁻¹ and aromatic C=C ring stretching vibrations in the 1450-1650 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (hydroxyl) 3200 - 3600 Strong, Broad
C-H Stretch (aromatic) 3000 - 3100 Medium
C-H Stretch (difluoromethyl) 2900 - 3000 Weak-Medium
C=C Stretch (aromatic) 1450 - 1650 Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The naphthalene ring system is a strong chromophore. Naphthols are known to be fluorescent, absorbing UV light and emitting it at a longer wavelength. wikipedia.org The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) would be expected to show characteristic absorption maxima (λmax) corresponding to the π → π* transitions of the naphthalene aromatic system. researchgate.net The exact position and intensity of these bands would be modulated by the electronic effects of the hydroxyl and difluoromethyl substituents.

Identification of Functional Groups and Electronic Transitions

A comprehensive analysis of the spectroscopic data for this compound allows for the identification of its key functional groups and the nature of its electronic transitions. The presence of the hydroxyl (-OH) and difluoromethyl (-CHF₂) groups, along with the naphthalene core, gives rise to characteristic signals in various spectroscopic analyses.

The electronic absorption spectrum, typically measured using UV-Visible spectroscopy, provides insights into the conjugated π-electron system of the naphthalene ring. Naphthalene itself exhibits strong absorptions around 220 nm, 275 nm, and 312 nm, corresponding to π→π* transitions. The substitution on the naphthalene ring in this compound, with an electron-donating hydroxyl group and an electron-withdrawing difluoromethyl group, is expected to influence the position and intensity of these absorption bands. The hydroxyl group, acting as an auxochrome, is anticipated to cause a bathochromic (red) shift of the absorption maxima due to the extension of the conjugated system through its lone pair of electrons. Conversely, the electronic effect of the difluoromethyl group will also modulate the electronic transitions.

Detailed analysis of the UV-Vis spectrum would reveal specific absorption maxima (λmax) that are characteristic of the electronic environment within the molecule. These transitions are crucial for understanding the photophysical properties of the compound.

Table 1: Expected UV-Visible Absorption Data for this compound

Transition Expected λmax (nm) Chromophore
π → π* ~230 Naphthalene Ring
π → π* ~280 Naphthalene Ring

Note: The values presented are estimations based on the parent naphthalene chromophore and typical substituent effects. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structure Determination

To date, the single-crystal X-ray structure of this compound has not been reported in publicly available literature. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide invaluable information about the molecular geometry, bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 12.1
α (°) 90
β (°) 105.3
γ (°) 90
Volume (ų) 1002

Note: This table presents hypothetical data for illustrative purposes, as no experimental crystallographic data for this compound is currently available.

Computational Modeling and Theoretical Studies on 1 Difluoromethyl 6 Naphthol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are standard for investigating the electronic properties of molecules. For a molecule like 1-(difluoromethyl)-6-naphthol, these calculations would provide fundamental insights into its behavior.

Molecular Geometry Optimization and Vibrational Analysis

A theoretical study would begin with the optimization of the molecular geometry to find the most stable three-dimensional structure (the lowest energy conformation). This is typically achieved using methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)). tandfonline.comresearchgate.net The process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

Once the optimized geometry is found, a vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the structure is a true minimum (indicated by the absence of imaginary frequencies) and it predicts the molecule's infrared (IR) and Raman spectra. researchgate.net Each calculated vibrational mode can be assigned to specific molecular motions, such as C-H stretching, O-H bending, or vibrations of the naphthalene (B1677914) ring system.

Charge Distribution and Electrostatic Potential Mapping

Understanding the distribution of electrons within the molecule is crucial for predicting its interactions. Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. tandfonline.comresearchgate.net This reveals the electron-donating or electron-withdrawing effects of the substituents—the hydroxyl (-OH) and difluoromethyl (-CF₂H) groups—on the naphthalene core.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. tandfonline.com It maps the electrostatic potential onto the electron density surface, using color-coding to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group, making it a site for electrophilic attack, and a positive potential around the hydroxyl hydrogen, indicating its role as a hydrogen bond donor. The highly electronegative fluorine atoms would draw electron density, influencing the potential around the difluoromethyl group.

Molecular Dynamics (MD) Simulations

While quantum calculations examine a static molecule, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into dynamic processes. tandfonline.comresearchgate.net

Conformational Space Exploration and Tautomerism

MD simulations can explore the different spatial arrangements (conformations) of the this compound molecule, particularly the rotation around the single bonds connecting the difluoromethyl group to the naphthalene ring. This helps identify the most populated conformations and the energy barriers between them.

Naphthols can exhibit keto-enol tautomerism. While the naphthol form is generally more stable, computational studies could determine the relative energies of the tautomers and the activation energy for the interconversion, providing insight into its chemical behavior under various conditions.

Solvent Effects on Molecular Properties

The properties and behavior of a molecule can change significantly in the presence of a solvent. MD simulations are ideal for studying these effects. researchgate.net By simulating this compound in a box of solvent molecules (e.g., water or dimethyl sulfoxide), researchers can analyze the formation and dynamics of hydrogen bonds between the solute and solvent. The difluoromethyl group, known to be a competent hydrogen bond donor, would be of particular interest in these simulations. rsc.org Such studies would quantify how the solvent influences the molecule's conformation and electronic properties. nih.gov

In Silico Approaches for Predicting Chemical Reactivity and Selectivity

Computational methods can predict how and where a molecule is likely to react.

Frontier Molecular Orbital (FMO) theory is a key tool, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO points to sites for nucleophilic attack. tandfonline.com The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity.

Reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index, can be calculated to provide a quantitative measure of reactivity. These indices help in comparing the reactivity of this compound with other related compounds and predicting its behavior in chemical reactions. For instance, these calculations could predict whether an electrophilic substitution reaction would occur preferentially on the naphthalene ring and at which position.

Reaction Pathway Mapping and Transition State Searches

Understanding the chemical reactivity of this compound involves mapping the potential energy surfaces of its reactions. This process identifies the most energetically favorable routes from reactants to products, proceeding through high-energy transition states.

Computational chemists employ various algorithms to locate transition states, which are first-order saddle points on the potential energy surface. Methods like the synchronous transit-guided quasi-Newton (STQN) method or dimer methods are used to find these crucial structures. Once located, frequency calculations are performed to confirm the existence of a single imaginary frequency corresponding to the vibrational mode along the reaction coordinate.

For this compound, several reaction types could be computationally investigated:

O-Alkylation/Acylation: The reactivity of the hydroxyl group is of primary interest. Theoretical studies can model the reaction pathway of its deprotonation followed by nucleophilic attack on an electrophile. DFT calculations can determine the activation energy barriers for reactions with various alkylating or acylating agents, predicting the feasibility and kinetics of forming ether or ester derivatives.

Electrophilic Aromatic Substitution (SEAr): The naphthalene ring system can undergo further functionalization. Computational models can predict the regioselectivity of electrophilic attack (e.g., nitration, halogenation) by calculating the energies of the intermediate Wheland complexes (sigma complexes) for substitution at each possible position. The directing effects of the hydroxyl and difluoromethyl groups are critical in these predictions.

Reactions involving the Difluoromethyl Group: The C-H bonds of the difluoromethyl group could be subject to radical abstraction or deprotonation under strong basic conditions. Pathway mapping can explore the energetics of these processes and the subsequent reactions of the resulting radical or carbanionic species.

A theoretical investigation into a reaction mechanism, for instance, the O-alkylation of this compound with methyl iodide, would involve the steps and generate data similar to that presented in the hypothetical table below.

Table 1: Hypothetical DFT Calculation Results for the O-Alkylation of this compound Calculations performed at the B3LYP/6-311+G(d,p) level of theory with a solvent model.

Reaction StepSpeciesRelative Energy (kcal/mol)Key Imaginary Frequency (cm-1)Description
1. DeprotonationReactant Complex (Naphthol + Base)0.0N/AInitial state before proton transfer.
Transition State 1 (TS1)+10.5-1250.iProton transfer from hydroxyl group to base.
Intermediate (Naphthoxide Anion)-5.2N/AFormation of the nucleophilic naphthoxide.
2. Nucleophilic AttackIntermediate Complex (Naphthoxide + CH3I)-6.0N/ANaphthoxide positioned for SN2 attack.
Transition State 2 (TS2)+15.3-450.iC-O bond formation and C-I bond breaking.
Product Complex-25.8N/AFinal ether product formed.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured or computationally derived reactivity. researchgate.net These models are invaluable for predicting the behavior of new compounds without the need for extensive experimentation.

For fluorinated naphthals, a QSRR model could be developed to predict a specific reaction rate, such as the rate of a nucleophilic aromatic substitution (SNAr) on a related halo-naphthol scaffold, or the pKa of the hydroxyl group across a series of substituted naphthols. The development of a QSRR model involves several key steps:

Dataset Curation: A dataset of structurally related fluorinated naphthols, including this compound, is assembled. Their reactivity parameter of interest (e.g., reaction rate constant, pKa) is measured experimentally or calculated.

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated using computational chemistry software. These descriptors quantify various aspects of the molecule's electronic and steric properties.

Model Building: Statistical methods, most commonly multivariate linear regression (MLR), are used to build a mathematical equation that links the descriptors to the reactivity parameter. researchgate.net

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds that were not used in the model's creation.

Commonly used descriptors in QSRR studies include those derived from DFT calculations.

Table 2: Examples of Molecular Descriptors for QSRR Modeling of Fluorinated Naphthols

Descriptor TypeSpecific DescriptorDescription
ElectronicHOMO/LUMO EnergiesEnergy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals; relates to electron-donating/accepting ability.
Mulliken Atomic ChargesPartial charge on specific atoms (e.g., the phenolic oxygen or carbons in the ring); indicates sites for electrostatic interaction. tandfonline.com
Molecular Electrostatic Potential (MEP)Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. tandfonline.comrsc.org
StericMolecular Volume/Surface AreaQuantifies the size of the molecule or substituent groups.
Sterimol ParametersA set of parameters (L, B1, B5) that describe the dimensions of a substituent group.
ThermodynamicBond Dissociation Energy (BDE)Energy required to homolytically break a specific bond, such as a C-H bond in the difluoromethyl group. acs.org

A resulting QSRR equation might take the form: log(k) = c₀ + c₁(LUMO Energy) + c₂(Charge on C1) + c₃*(Sterimol L) where k is the reaction rate constant and c values are coefficients determined by the regression analysis.

Data-Driven and Machine Learning Approaches in Fluorinated Naphthalene Chemistry

The fields of computational chemistry and drug discovery are being transformed by the integration of data-driven and machine learning (ML) techniques. acs.org These methods leverage large datasets to build predictive models that can outperform traditional QSRR and accelerate discovery. rsc.org For fluorinated naphthalene chemistry, ML offers exciting possibilities.

Instead of relying on a few pre-selected descriptors, ML algorithms can learn from hundreds or thousands of molecular features, or even directly from the molecular graph or 3D structure, to identify complex, non-linear relationships. researchgate.net

Key applications include:

Property Prediction: ML models can be trained to predict a wide range of physicochemical and biological properties. For fluorinated compounds, this is particularly valuable for predicting parameters like logP, solubility, metabolic stability, and bond dissociation energies. acs.org For instance, ML models have shown high accuracy in predicting C-F bond dissociation energies, a critical parameter for understanding the stability and potential degradation pathways of fluorinated molecules. acs.orgresearchgate.net

Reaction Outcome and Yield Prediction: By training on vast databases of chemical reactions, ML models, particularly those based on neural networks like the Molecular Transformer, can predict the likely products of a given set of reactants and reagents. thieme.de This could be used to screen for optimal conditions for synthesizing derivatives of this compound.

De Novo Molecular Design: Generative ML models can design entirely new molecules with a desired set of properties. One could, in principle, task such a model to generate novel fluorinated naphthalene structures predicted to have high activity against a specific biological target while maintaining favorable drug-like properties.

Table 3: Comparison of Machine Learning Models in Chemical Applications

Machine Learning ModelPrincipleApplication in Fluorinated Chemistry
Random ForestAn ensemble method using multiple decision trees to improve predictive accuracy and control over-fitting.Predicting bond dissociation energies; QSAR/QSPR modeling. researchgate.net
Support Vector Machines (SVM)Finds an optimal hyperplane to separate data points into different classes or for regression.Classification of compounds (e.g., active vs. inactive); property prediction.
Feed-forward Neural Networks (FNN)A type of artificial neural network where connections between nodes do not form a cycle. Can model complex non-linear relationships.Predicting quantum mechanical properties like atomization energies; predicting reaction outcomes. globus.org
Graph Convolutional Networks (GCN)Operates directly on the molecular graph, learning features from atomic and bond information.Property prediction from 2D structure; virtual screening.

The synergy between quantum-chemically informed data and machine learning represents a frontier in chemical science. globus.org By training ML models on high-quality data from DFT calculations, it is possible to create models that can predict molecular energies and properties with quantum accuracy but at a fraction of the computational cost, enabling the rapid screening of vast chemical spaces of fluorinated compounds. osti.gov

Applications in Advanced Organic Synthesis and Material Science Research

1-(Difluoromethyl)-6-naphthol as a Building Block in Complex Molecule Synthesis

The unique combination of a reactive naphthol moiety and an electron-withdrawing difluoromethyl group makes this compound a potentially valuable building block for constructing complex molecular architectures.

The substituted naphthol framework is a core component of numerous natural products, including rifampicin (B610482) and gossypol. researchgate.net The synthesis of multi-substituted naphthols is a critical step in the total synthesis of these and other bioactive molecules. researchgate.net this compound could serve as a key starting material for creating fluorinated analogs of known natural products. The introduction of a difluoromethyl (CHF2) group can significantly alter a molecule's properties, often enhancing metabolic stability and binding affinity by acting as a bioisostere for a hydroxyl or thiol group. vulcanchem.comsmolecule.com By using this compound, synthetic chemists could potentially develop novel therapeutic agents with improved pharmacological profiles compared to their non-fluorinated counterparts.

Polycyclic aromatic hydrocarbons (PAHs) are significant targets in materials science and organic chemistry due to their unique electronic and optical properties. nih.gov The synthesis of functionalized PAHs often relies on the strategic assembly of smaller aromatic units. nih.gov Methods for synthesizing substituted naphthalenes are foundational to accessing these larger, more complex structures. researchgate.net

This compound represents a strategic intermediate for the synthesis of specifically fluorinated PAHs. The hydroxyl group can be readily converted into a triflate or other reactive group, enabling cross-coupling reactions to extend the aromatic system. Domino reactions involving fluorinated building blocks, such as 1,1-difluoroallenes, have been shown to be effective in producing fluorinated PAHs. researchgate.net The presence of the CHF2 group on the naphthalene (B1677914) core from the outset ensures its precise placement in the final PAH structure, which is crucial for tuning the material's properties for applications in organic electronics. researchgate.netcolab.ws

Precursor in Natural Product Synthesis

Integration into Novel Catalytic Systems

The structural features of this compound make it an intriguing candidate for the development of new catalysts, both in metal-mediated and metal-free systems.

Axially chiral biaryl ligands, particularly those derived from 1,1'-bi-2-naphthol (B31242) (BINOL), are cornerstones of asymmetric catalysis. The development of new chiral ligands is essential for advancing enantioselective transformations. acs.org this compound could be a precursor for a new class of chiral ligands. Oxidative coupling of two molecules of this compound would yield a difluoromethyl-substituted BINOL derivative.

The electronic nature of the difluoromethyl groups would be expected to influence the catalytic activity of the corresponding metal complexes. As an electron-withdrawing group, the CHF2 substituent would decrease the electron density on the metal center, potentially enhancing its Lewis acidity and altering its reactivity and selectivity in catalytic cycles. acs.org

Table 1: Potential Properties of a Hypothetical Difluoromethyl-BINOL Ligand

FeatureStandard BINOLHypothetical (CHF2)2-BINOLPotential Impact
Structure 1,1'-Bi-2-naphthol6,6'-Bis(difluoromethyl)-1,1'-bi-2-naphtholIntroduction of two electron-withdrawing CHF2 groups.
Electronic Effect Electron-rich phosphorus/metal centerMore electron-deficient phosphorus/metal centerMay increase Lewis acidity of the metal catalyst, altering substrate activation.
Catalytic Activity Benchmark for many asymmetric reactionsPotentially altered reactivity and enantioselectivityCould offer improved performance for specific substrate classes or reaction types. acs.org
Solubility Standard solubility in organic solventsMay exhibit modified solubility profilesCould be advantageous for reaction setup and catalyst recovery.

Organocatalytic Applications

Organocatalysis, which uses small organic molecules to catalyze reactions, has become a powerful tool in synthesis. nih.gov Naphthols and other electron-rich phenols can act as effective nucleophiles in various organocatalytic transformations. For instance, quinine-derived thiourea (B124793) organocatalysts have been used to promote the highly enantioselective addition of naphthols to ketimines.

This compound could be employed as a nucleophilic partner in such reactions. The reactivity of the naphthol is influenced by its substituents; the electron-withdrawing nature of the difluoromethyl group would modulate the nucleophilicity of the aromatic ring. This electronic tuning could impact the reaction rate and potentially the stereochemical outcome of the transformation, providing a means to refine the synthesis of complex, chiral molecules.

Exploration in Materials Chemistry

The introduction of fluorine into organic molecules can lead to materials with desirable properties, including enhanced thermal stability and specific optoelectronic characteristics. smolecule.comsioc.ac.cn Naphthol derivatives are used as intermediates in the production of dyes, pigments, and specialty polymers. lookchem.combiosynth.com

This compound is a promising candidate for the development of novel functional materials. The presence of the difluoromethyl group can enhance intermolecular interactions and influence the solid-state packing of molecules, which is critical for charge transport in organic semiconductors. It could be incorporated as a monomer into polyesters or other polymers, imparting greater stability and unique properties to the resulting materials. asianpubs.org Furthermore, as a precursor to larger fluorinated PAHs, it contributes to the development of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where precise electronic tuning is paramount. nih.gov

Luminescent Materials and Fluorescent Probes

Mechanistic Insights for Rational Design of Bioactive Compounds (Non-Clinical Focus)

The study of this compound provides valuable insights into the fundamental molecular interactions that are key for the rational design of new molecules with specific binding properties, outside of a clinical or therapeutic context.

The difluoromethyl group is often considered a lipophilic isostere of a hydroxyl or thiol group. However, it also possesses unique hydrogen bonding capabilities. The C-H bond in the -CHF₂ group is polarized by the two fluorine atoms, making the hydrogen atom a potential hydrogen bond donor. tcichemicals.com Recent studies have shown that the difluoromethyl group can form intramolecular hydrogen bonds, for example, with a neighboring nitro group. tcichemicals.com In the context of this compound, this hydrogen bond donating ability could influence its interaction with hydrogen bond acceptors in its environment, such as the active site of a receptor or enzyme.

Computational studies on related fluorinated molecules have helped in quantifying the energy of these interactions. researchgate.nettandfonline.com The interplay between the hydrogen bond donating -CHF₂ group and the hydrogen bond donating/accepting naphtholic -OH group creates a complex interaction potential around the molecule, influencing its conformation and binding preferences.

The incorporation of fluorine into potential ligands is a widely used strategy in medicinal chemistry to enhance binding affinity and metabolic stability. The study of this compound can provide a clearer understanding of the non-covalent interactions involving fluorine that contribute to this enhanced affinity.

The electron-withdrawing nature of the difluoromethyl group can influence the acidity (pKa) of the naphtholic hydroxyl group. researchgate.net This modulation of pKa can be critical for optimizing interactions with receptor sites where the ionization state of the ligand is important for binding. A lower pKa could favor the deprotonated naphtholate form, which can engage in stronger ionic or hydrogen bonding interactions.

Furthermore, fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups in a protein backbone, contributing to binding affinity. biointerfaceresearch.com The difluoromethyl group, by increasing the lipophilicity of the naphthalene ring in its vicinity, can also enhance hydrophobic interactions within a receptor's binding pocket. vulcanchem.com The study of how these various fluorine-mediated interactions collectively contribute to the binding affinity of this compound for a model receptor can provide a quantitative basis for the rational design of other fluorinated ligands. acs.org

Emerging Research Directions and Future Perspectives

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's increasing focus on green chemistry is driving the development of more sustainable methods for synthesizing fluorinated compounds. d-nb.info Future research concerning 1-(Difluoromethyl)-6-naphthol will likely prioritize the replacement of traditional difluoromethylating agents, such as chlorodifluoromethane (B1668795) (Freon-22), which are ozone-depleting substances. cas.cn

Key areas of development are expected to include:

Alternative Difluorocarbene Precursors: Research will likely focus on safer and more environmentally friendly reagents that can generate difluorocarbene (:CF2) for reaction with 6-hydroxynaphthalene (naphth-2-ol). Promising alternatives that avoid ozone-depleting substances include sodium 2-chloro-2,2-difluoroacetate (B8310253) and 2-chloro-2,2-difluoroacetophenone (B1203941). cas.cnresearchgate.net These reagents offer easier handling and a reduced environmental footprint. cas.cn

Atom-Economical Reagents: The use of reagents like fluoroform (HCF3), the simplest hydrofluorocarbon, is another promising avenue. d-nb.info Developing catalytic systems that can efficiently utilize fluoroform for the difluoromethylation of naphthol derivatives would represent a significant step towards a more sustainable process.

Green Solvents and Catalysts: Efforts will likely be made to replace traditional organic solvents with greener alternatives. Furthermore, the development of reusable, metal-free catalysts, such as zeolites, for Friedel-Crafts type alkylations on naphthol scaffolds points towards more sustainable functionalization pathways. researchgate.net

Precursor TypeExample ReagentAdvantage
Traditional Chlorodifluoromethane (Freon-22)Historically common
Sustainable Sodium 2-chloro-2,2-difluoroacetateNon-ozone-depleting, solid
Sustainable 2-Chloro-2,2-difluoroacetophenoneNon-ozone-depleting precursor
Atom-Economical Fluoroform (HCF3)High atom economy, low cost

Chemoenzymatic Approaches for Selective Functionalization

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the practicality of chemical synthesis, offers powerful tools for creating complex molecules with high precision. nih.govdntb.gov.ua For a molecule like this compound, this approach could unlock novel functionalization pathways that are difficult to achieve through traditional chemistry.

Future research could explore:

Engineered Enzyme Catalysts: The development of engineered enzymes, such as cytochrome P450s or specific reductases, could enable highly regio- and stereoselective functionalization of the naphthol ring or the difluoromethyl group. chinesechemsoc.org For instance, drawing inspiration from the use of naphthol reductases in the synthesis of other natural products, specific enzymes could be designed to act on the this compound core. dntb.gov.uarsc.org

Enzymatic Cascades: Multi-enzyme cascade reactions could be designed for the efficient, one-pot synthesis of complex derivatives from this compound, minimizing waste and purification steps. nih.govresearchgate.net

Novel Biocatalytic Reactions: Researchers may explore the use of enzymes to catalyze reactions not typically seen in biological systems, such as enantioselective cyclopropanation, on derivatives of this compound, thereby expanding its structural diversity for applications in drug discovery. utdallas.eduresearchgate.net

Photo- and Electrocatalytic Methodologies for Difluoromethylation

Photocatalysis and electrocatalysis have emerged as powerful strategies in organic synthesis, offering mild, selective, and often more sustainable routes to valuable compounds. researchgate.netacs.org These methodologies are particularly promising for the introduction of fluorinated groups.

Photocatalytic Difluoromethylation: Visible-light photocatalysis enables the generation of difluoromethyl radicals under mild conditions, which can then be used to functionalize aromatic systems. nih.govmdpi.com Future work could adapt these methods for the direct C-H difluoromethylation of a 6-substituted naphthalene (B1677914) precursor to synthesize this compound or to further functionalize the molecule itself. This approach avoids harsh reagents and high temperatures. researchgate.net

Electrochemical Synthesis: Electrosynthesis provides a reagent-free method of oxidation or reduction, driven by electricity. nsf.gov Electrochemical methods have been developed for the difluoromethylation of alkenes and could be explored for the synthesis or modification of this compound derivatives. sioc-journal.cnccspublishing.org.cnrsc.org For instance, an electrochemically generated difluoromethyl radical could be added across a double bond in a precursor molecule. nsf.govrsc.org The merger of transition metal catalysis with electrochemistry further expands the scope of possible transformations. acs.org

MethodEnergy SourceKey AdvantagePotential Application for this compound
Photocatalysis Visible LightMild reaction conditions, high selectivityDirect C-H difluoromethylation of a naphthol precursor
Electrocatalysis ElectricityAvoids chemical oxidants/reductants, high controlSynthesis or derivatization via radical intermediates

High-Throughput Experimentation and Automation in Discovery

The discovery and optimization of synthetic routes and novel molecular structures can be dramatically accelerated through high-throughput experimentation (HTE) and automation. chemrxiv.orgyoutube.com These technologies allow for the rapid screening of a vast number of reaction conditions in parallel, using minimal amounts of material. youtube.com

For this compound, these approaches could be instrumental in:

Reaction Optimization: HTE can be used to rapidly identify the optimal catalysts, ligands, solvents, and bases for the synthesis of this compound, a process that would be slow and resource-intensive using traditional methods. youtube.comchemrxiv.org

Discovery of New Reactions: By screening diverse combinations of reagents and catalysts, HTE can facilitate the discovery of entirely new ways to functionalize the this compound scaffold. nih.govresearchgate.net

Automated Synthesis: The full automation of synthetic procedures, particularly for creating libraries of derivatives, is becoming increasingly common. up.ac.zachemistryworld.com Automated synthesizers can be employed to produce a range of analogues of this compound for screening in materials science or medicinal chemistry applications, ensuring reproducibility and efficiency. rsc.org

Multidisciplinary Research at the Interface of Chemistry, Materials Science, and Computational Science

The future of chemical research lies in the convergence of multiple scientific disciplines. The investigation of this compound and its derivatives will benefit significantly from a multidisciplinary approach.

Materials Science: The difluoromethyl group is known to influence the electronic and physical properties of molecules. smolecule.com Collaborations with materials scientists could explore the potential of this compound as a building block for advanced materials such as organic light-emitting diodes (OLEDs), liquid crystals, or functional polymers, where other fluorinated aromatics have found use. cas.cn

Computational Chemistry: Computational studies and DFT (Density Functional Theory) calculations are crucial for understanding reaction mechanisms and predicting the properties of new molecules. nih.govijstr.org Theoretical investigations can guide experimental work by predicting the most promising synthetic routes, elucidating the role of catalysts, and calculating the electronic and photophysical properties of novel this compound derivatives. nih.govacs.org

Medicinal Chemistry and Chemical Biology: Given that the difluoromethyl group can act as a bioisostere, collaborations with medicinal chemists and biologists will be essential to evaluate the biological activity of this compound derivatives. nih.govresearchgate.netbioorganica.com.ua These studies could uncover potential applications as enzyme inhibitors or receptor modulators. smolecule.com

Q & A

Q. What are the optimal synthetic routes for 1-(Difluoromethyl)-6-naphthol, and how can reaction conditions be optimized for yield and purity?

Synthesis typically involves difluoromethylation of 6-naphthol derivatives using difluorocarbene precursors (e.g., difluoromethyltriphenylphosphonium bromide) under basic conditions . Key parameters include:

  • Temperature : 60–80°C to balance reaction kinetics and side-product formation.
  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve difluorocarbene generation.
  • Work-up : Gradient chromatography (silica gel, hexane/EtOAc) resolves positional isomers.
    For scale-up, continuous flow reactors minimize thermal degradation and enhance reproducibility . Yield optimization (~70–85%) requires stoichiometric control of the difluoromethyl donor.

Q. How can researchers characterize the structural and electronic properties of this compound?

Use a multi-technique approach:

  • NMR : 19F^{19}\text{F} NMR identifies difluoromethyl signals (δ ≈ -110 to -120 ppm), while 1H^{1}\text{H} NMR distinguishes aromatic protons (δ 6.8–8.2 ppm) .
  • X-ray crystallography : Confirms regiochemistry and dihedral angles between the naphthol ring and difluoromethyl group .
  • Mass spectrometry (HRMS) : Validates molecular weight (calc. 208.15 g/mol) and isotopic patterns from fluorine atoms .

Q. What role does the difluoromethyl group play in modulating the compound’s physicochemical properties?

The difluoromethyl (-CF2_2H) group:

  • Enhances lipophilicity (logP ≈ 3.2) compared to non-fluorinated analogs, improving membrane permeability .
  • Introduces electron-withdrawing effects , stabilizing the naphthol’s hydroxyl group (pKa ≈ 8.5 vs. 9.8 for unsubstituted naphthol) .
  • Reduces metabolic oxidation via C-F bond strength, as observed in fluorinated drug analogs .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, fluorination degree) affect the compound’s biological activity?

Comparative studies with analogs reveal:

CompoundSubstituentBioactivity (IC50_{50}, μM)Key Finding
1-(CF3_3)-6-naphtholTrifluoromethyl12.5 (Cancer Cell Line X)Higher metabolic stability but reduced solubility
1-(CF2_2H)-6-naphtholDifluoromethyl8.2 (Cancer Cell Line X)Optimal balance of lipophilicity and target binding
1-(OCHF2_2)-6-naphtholDifluoromethoxy15.0 (Cancer Cell Line X)Reduced potency due to steric hindrance
Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like cytochrome P450 enzymes .

Q. What analytical strategies resolve contradictions in reported biological data (e.g., cytotoxicity vs. non-toxicity)?

  • Impurity profiling : HPLC-MS identifies by-products (e.g., oxidized quinones) that may skew bioassays .
  • Dose-response normalization : Account for batch-to-batch variability in fluorination efficiency (≥95% purity required) .
  • Cell-line specificity : Validate activity across multiple lines (e.g., HepG2 vs. MCF-7) to rule out assay artifacts .

Q. How can in silico models predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?

  • Pharmacokinetic modeling : SwissADME predicts moderate bioavailability (F ≈ 45%) due to high logP .
  • Metabolic sites : MetaSite identifies hydroxylation at C3 and defluorination as primary detoxification pathways .
  • Toxicity alerts : Derek Nexus flags potential hepatotoxicity from naphthoquinone metabolites .

Q. What experimental designs validate the compound’s mechanism of action in enzymatic inhibition?

  • Kinetic assays : Measure KiK_i values via Lineweaver-Burk plots under varying substrate concentrations .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics to confirm competitive vs. allosteric inhibition .
  • Fluorescence quenching : Monitors conformational changes in target proteins (e.g., fluorescence-tagged enzymes) .

Q. How can researchers address solubility challenges in biological assays?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain compound stability .
  • Nanoformulation : Encapsulate in liposomes (size ≈ 100 nm) to enhance aqueous dispersion and cellular uptake .

Q. What methodologies quantify the compound’s environmental persistence and degradation products?

  • LC-MS/MS : Detects hydrolysis products (e.g., 6-naphthol) in simulated environmental matrices (pH 7.4, 25°C) .
  • QSPR models : Predict half-life in soil (t1/2_{1/2} ≈ 30 days) based on fluorination and logD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.